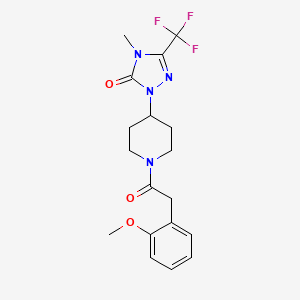
1-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that features several functional groups and structural motifs, including a piperidine ring, a methoxyphenyl group, a trifluoromethyl group, and a 1,2,4-triazole ring. This compound is likely to be of interest due to the presence of these groups, which are commonly found in molecules with pharmacological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the anodic methoxylation of 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine leads to methoxy derivatives, which suggests that similar electrochemical methods could potentially be applied to the synthesis of the compound . The separation of isomeric derivatives through gas chromatography or reversed phase chromatography indicates the importance of purification techniques in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction . These methods are crucial for confirming the structure of complex organic molecules, including the stereochemistry and the position of substituents on the heterocyclic rings. The presence of a 1,2,3-triazole ring in a related compound and its structural confirmation suggest that similar analytical techniques would be applicable for the analysis of the 1,2,4-triazole ring in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving related heterocyclic compounds have been documented. For example, the reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran in the presence of a catalytic amount of hydrochloric acid under reflux conditions yields a product with a benzofuran moiety . This indicates that the compound may also undergo similar condensation reactions, potentially leading to the formation of new heterocyclic systems.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, the properties of related compounds can offer some insights. The presence of a methoxy group and a trifluoromethyl group is likely to influence the compound's lipophilicity, which is an important factor in drug design. The purification methods mentioned, such as gas chromatography and reversed phase chromatography, also provide information on the compound's volatility and polarity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized novel derivatives of 1,2,4-triazole compounds and evaluated their antimicrobial activities. These compounds have shown varying degrees of effectiveness against different microorganisms, indicating their potential use in developing new antimicrobial agents. The study of Bektaş et al. (2007) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives is an example of such research efforts, showcasing the chemical versatility and potential biological relevance of these compounds (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Molecular Docking and Pharmacological Potential
In addition to antimicrobial properties, these compounds have been explored for their potential in pharmacology, particularly as EGFR inhibitors with anti-cancer properties. Karayel (2021) conducted molecular stabilities, conformational analyses, and molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential anti-cancer activity (A. Karayel, 2021).
Enzyme Inhibitory Activities
Further research has been conducted on the synthesis of 1,2,4-triazole analogues and their evaluation as enzyme inhibitors. Virk et al. (2018) reported on conventional versus microwave-assisted synthesis of these compounds and their inhibitory activities against several enzymes, demonstrating the potential for therapeutic applications in treating diseases associated with enzyme dysfunction (N. Virk, A. Rehman, M. Abbasi, S. Z. Siddiqui, U. Rashid, J. Iqbal, M. Saleem, M. Ashraf, Wardah Shahid, S. A. Shah, 2018).
Propriétés
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-23-16(18(19,20)21)22-25(17(23)27)13-7-9-24(10-8-13)15(26)11-12-5-3-4-6-14(12)28-2/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXTROHFALSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)
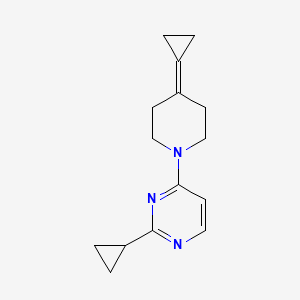
![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)


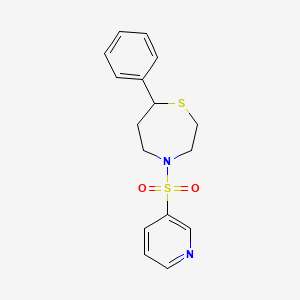
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)
![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)
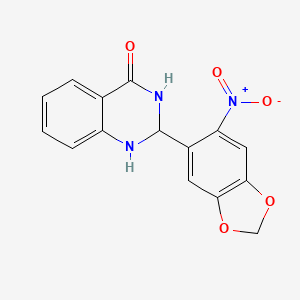
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
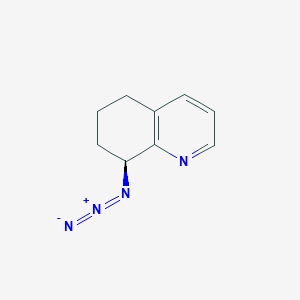
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)